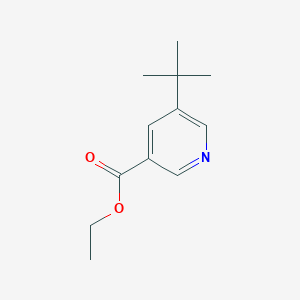
(4-Chloro-2-methoxypyrimidin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-methoxypyrimidin-5-yl)methanol is an organic compound with the molecular formula C6H7ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a chloro group at the 4-position and a methoxy group at the 2-position on the pyrimidine ring, along with a hydroxymethyl group at the 5-position, makes this compound unique.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methoxypyrimidin-5-yl)methanol typically involves the chlorination of 2-methoxypyrimidine followed by the introduction of a hydroxymethyl group at the 5-position. One common method involves the reaction of 2-methoxypyrimidine with thionyl chloride to introduce the chloro group. This is followed by a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-2-methoxypyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols can be used under basic or neutral conditions.
Major Products
Oxidation: (4-Chloro-2-methoxypyrimidin-5-yl)formaldehyde or (4-Chloro-2-methoxypyrimidin-5-yl)carboxylic acid.
Reduction: 2-Methoxypyrimidin-5-yl)methanol.
Substitution: (4-Amino-2-methoxypyrimidin-5-yl)methanol or (4-Mercapto-2-methoxypyrimidin-5-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-methoxypyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-methoxypyrimidin-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. The hydroxymethyl group can participate in hydrogen bonding, further affecting its interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: Similar structure but with a methylthio group instead of a methoxy group.
(2-Chloro-4-pyridinyl)methanol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
(4-Chloro-2-methoxypyrimidin-5-yl)methanol is unique due to the specific combination of functional groups on the pyrimidine ring. The presence of both a chloro and a methoxy group, along with a hydroxymethyl group, provides distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C6H7ClN2O2 |
|---|---|
Molekulargewicht |
174.58 g/mol |
IUPAC-Name |
(4-chloro-2-methoxypyrimidin-5-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3 |
InChI-Schlüssel |
AQMDSPBRNUOXGN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=N1)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13674587.png)
![4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13674588.png)
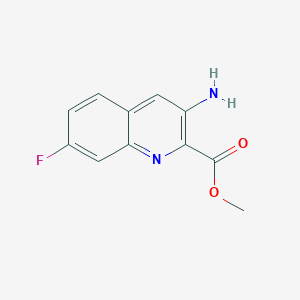
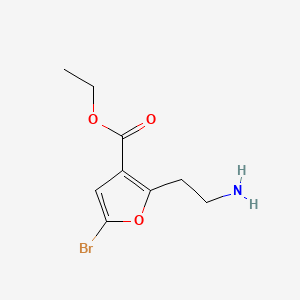
![N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride](/img/structure/B13674612.png)
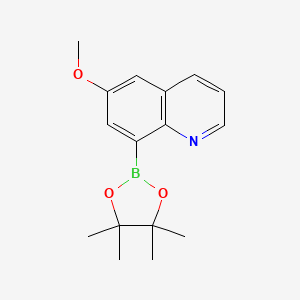


![(R)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13674637.png)
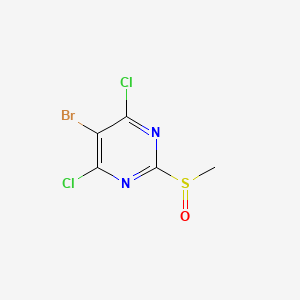
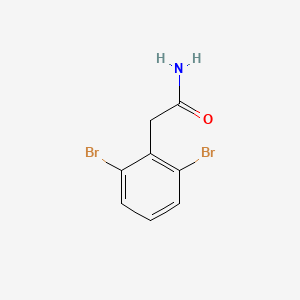
![8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674672.png)
